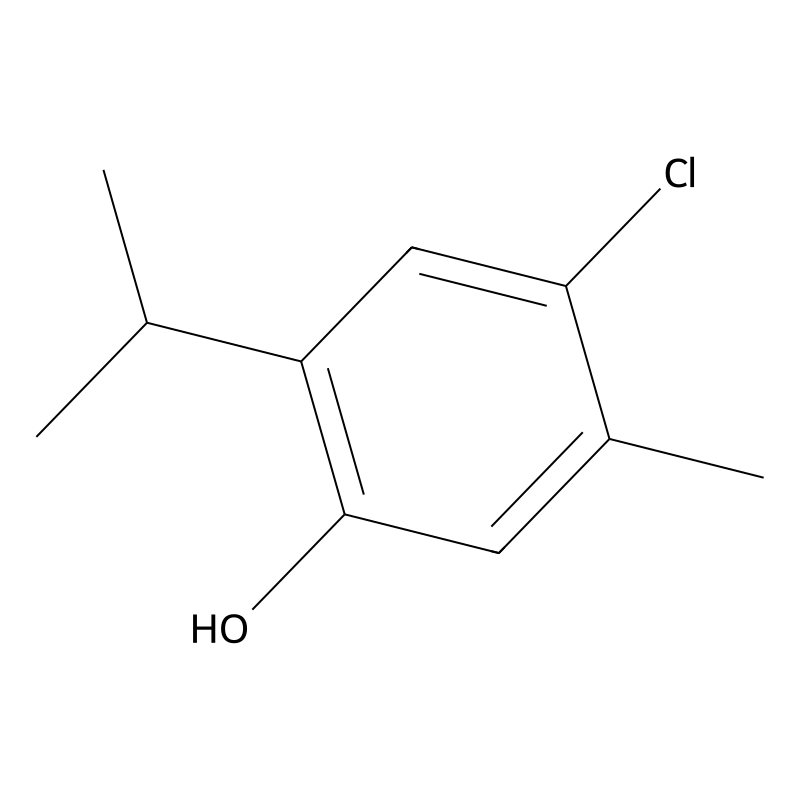

Chlorothymol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

chlorothymol discovery and initial characterization

Contemporary Research on Chlorothymol

The table below summarizes key aspects of recent this compound research based on current scientific literature.

| Aspect | Key Findings from Contemporary Research |

|---|---|

| Synthesis | Development of a biological synthesis route using a natural chloroperoxidase enzyme, replacing traditional chemical methods [1]. |

| Antiplasmodial Activity | Demonstrated effectiveness against chloroquine-sensitive (NF-54) and resistant (K1) Plasmodium falciparum strains; acts by inducing oxidative stress in the parasite [2]. |

| Mechanism of Action | Increases reactive oxygen species (ROS) and reactive nitrogen species (RNS); disrupts the glutathione-based redox defense system (GST, GR) in P. falciparum [2]. |

| Synergistic Effects | Shows synergy with chloroquine against chloroquine-resistant P. falciparum, enhancing chemosuppression [2]. |

| Primary Applications | Used for its potent antiseptic properties in oral care products (mouthwashes) and topical antiseptics [3]. |

| Safety Profile | Found to be non-cytotoxic and safe in in vitro studies; potential for mild skin or oral irritation with overuse [2] [3]. |

Modern Experimental Insights

For research professionals, here is a detailed look at key experimental methodologies and findings from recent studies.

Protocol for In Vitro Antiplasmodial Activity Assessment

This method is used to determine the half-maximal inhibitory concentration (IC₅₀) of compounds against Plasmodium falciparum [2].

- Parasite Culture: A ring-stage culture of P. falciparum (e.g., NF-54 or K1 strains) is maintained at 1.2% parasitemia and 2% hematocrit.

- Compound Exposure: 200 µL of the culture is transferred to a 96-well plate and exposed to the test compound (e.g., 4-chlorothymol) at varying concentrations (e.g., 0.1–100 µg/mL) for 48 hours.

- Control Groups: Artesunate and chloroquine are used as standard drug controls. A culture without the test compound serves as the negative control.

- Parasitemia Quantification: After incubation, thin blood smears are made, fixed with methanol, and stained with Giemsa. Parasitemia is determined by counting parasitized erythrocytes among 1,000 total erythrocytes.

- Data Analysis: The percentage of growth inhibition is calculated, and the IC₅₀ value is determined through nonlinear regression analysis of the concentration-response data.

Protocol for Measuring Intracellular ROS

This flow cytometry-based protocol assesses the induction of oxidative stress in parasites [2].

- Parasite Treatment: A P. falciparum culture (K1 strain, 10% parasitemia) is incubated with different concentrations of 4-chlorothymol and a positive control (e.g., artesunate) for 24 hours.

- Staining: The treated culture is washed and then incubated for 30 minutes with CM-H₂DCFDA, a fluorescent dye that reacts with intracellular ROS.

- Analysis: The stained cells are analyzed using a flow cytometer. The percentage of CM-H₂DCFDA-positive cells and the mean fluorescence intensity are calculated to quantify ROS levels.

Mechanism of Action Workflow

The following diagram illustrates the experimental workflow and mechanistic insights into 4-chlorothymol's antiplasmodial activity, as revealed by modern research [2]:

Experimental workflow and key findings on 4-chlorothymol's antiplasmodial mechanism [2].

Guidance for Historical Research

Based on the available information, here are suggestions for finding details on the initial discovery:

- Search Specialized Databases: The historical discovery and very first characterization of this compound likely occurred decades ago. I recommend searching Scifinder-n, Reaxys, or Google Scholar using specific historical search terms like "first isolation of this compound," "this compound 19th century," or "thymol chlorination early synthesis."

- Explore Patent Literature: Early industrial or pharmaceutical patents from the late 19th or early 20th century might contain information on its first synthesis and initial proposed uses.

References

chlorothymol mechanism of action GABA A receptor

Molecular Mechanism of Action

Chlorothymol exerts its antiseizure effects by interacting with the GABAA receptor, a key ligand-gated ion channel for inhibitory neurotransmission [1] [2]. The table below summarizes the core aspects of its mechanism:

| Aspect of Mechanism | Detailed Description |

|---|---|

| Molecular Target | GABAA receptor subunit (Specifically identified as LGC-37 in C. elegans; target is evolutionarily conserved) [1] [2] [3] |

| Role of Target | Forms part of the chloride ion channel pore; binding of this compound to this subunit modulates receptor function [1] |

| Action | Positive allosteric modulation (Enhances the receptor's response to the natural neurotransmitter, GABA) [1] [2] |

| Electrophysiological Effect | Enhances both tonic (persistent, extrasynaptic) and phasic (synaptic) inhibitory currents in mouse and human brain tissue [1] |

| Evidence of Specificity | Effect is reversed by bicuculline, a competitive GABAA receptor antagonist [1] |

This mechanism is shared by other clinical anticonvulsants, though this compound interacts with a distinct allosteric site compared to benzodiazepines [4] [5]. The following diagram illustrates the workflow of the multiorganism pipeline that identified this mechanism.

Research workflow for this compound identification.

Quantitative Efficacy Data

This compound demonstrated efficacy across multiple preclinical models. The table below consolidates the key experimental findings:

| Model / Assay | Key Finding / Outcome | Quantitative Measure / Significance |

|---|---|---|

| Zebrafish PTZ Model [1] | Reduced seizure-like locomotor activity and c-fos expression. | Identified from a 1,690-compound library. |

| C. elegans PTZ Model [1] [2] | Ameliorated seizure-like convulsions. | Confirmed anticonvulsant effect in a second organism. |

| Mouse 6-Hz 44 mA Model [1] [2] [3] | Provided protection against seizures. | Model of pharmacoresistant epilepsy; demonstrates potential for treating drug-resistant cases. |

| Mouse scPTZ Assay [1] | Protected against chemically-induced seizures. | Absence of a seizure in the 30-minute observation period was scored as protection [1]. |

| Mouse Corneal Kindling [1] | Showed anticonvulsant efficacy. | Mice displaying a seizure score ≤ 5 were considered protected [1]. |

| Mouse Rotarod Test [1] | Used to establish the median behavior-impairing dose (TD₅₀). | Fell off three times during a 1-minute period considered toxic [1]. |

Detailed Experimental Protocols

The discovery of this compound relied on a sequential, cross-validating experimental approach. Key methodologies are detailed below.

Zebrafish Screening Protocol

- Animal Model: Zebrafish (Danio rerio) embryos at 2 days post-fertilization or older [1].

- Seizure Induction: Acute exposure to the convulsant pentylenetetrazol (PTZ), which induces concentration-dependent increases in locomotor activity and seizure-related phenotypes [1].

- Primary Screening Readout:

- c-fos In Situ Hybridization: PTZ upregulates the immediate-early gene c-fos. Compounds preventing this upregulation were identified as potential antiseizure agents [1].

- Locomotion Tracking: Seizure-like activity was quantified using automated systems like the Zebrabox/Zebralab for motion tracking [1].

- Compound Library: The Johns Hopkins Clinical Compound Library (JHCCL v1.0) of 1,690 compounds was screened [1].

C. elegans Genetic Target Identification

- Animal Model: Wild-type and mutant strains of the nematode worm Caenorhabditis elegans [1].

- Validation and Target Identification:

- PTZ Paralysis Assay: this compound was tested for its ability to ameliorate PTZ-induced seizure-like behaviors or paralysis in worms [1].

- Genetic Screen: The molecular target was identified as LGC-37, a GABAA receptor subunit in C. elegans, through a chemical-genetic screen. This was confirmed by creating a double mutant strain (lgc-37;unc-49) [1].

In Vitro Electrophysiology (Mouse/Human)

- Tissue Preparation:

- Electrophysiological Recordings: The effect of this compound on GABAergic transmission was directly tested. It was shown to enhance both tonic and phasic inhibition [1].

- Mechanism Confirmation: The GABAergic action was confirmed by reversing this compound's effect with the specific GABAA receptor antagonist bicuculline [1].

In Vivo Mouse Seizure Models

- Animals: Male albino CF-1 mice [1].

- Seizure Tests:

- 6-Hz Psychomotor Seizure Test: Conducted at 32 mA and 44 mA currents for 3 seconds. Protection was defined as the absence of characteristic forelimb clonus, twitching, and Straub tail [1].

- Subcutaneous PTZ (scPTZ): Administered at 85 mg/kg. Absence of a seizure within 30 minutes indicated protection [1].

- Corneal Kindling: Mice were kindled to a criterion of five consecutive generalized seizures. A seizure score of ≤ 5 following treatment indicated protection [1].

- Motor Impairment: The rotarod test was used to determine the median toxic dose (TD₅₀) where mice were unable to remain on a rotating rod [1].

The discovery of this compound validates a powerful multiorganism pipeline for antiseizure drug discovery. Its action on a specific GABAA receptor subunit highlights its potential as a novel therapeutic for pharmacoresistant epilepsy.

References

- 1. A multiorganism pipeline for antiseizure drug discovery [pmc.ncbi.nlm.nih.gov]

- 2. A multiorganism pipeline for antiseizure drug discovery [eprints.whiterose.ac.uk]

- 3. A multiorganism pipeline for antiseizure drug discovery ... [discovery.dundee.ac.uk]

- 4. GABAA receptors: structure, function, pharmacology, and ... [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor [en.wikipedia.org]

chlorothymol LGC-37 receptor subunit binding

Core Findings: Chlorothymol & LGC-37

| Aspect | Summary of Findings |

|---|---|

| Identified Compound | This compound [1] [2] |

| Primary Molecular Target | LGC-37, a γ-aminobutyric acid type A (GABAA) receptor subunit in C. elegans [1] [2] |

| Mechanism of Action | Enhances both tonic and phasic inhibition via GABAA receptors; action is reversed by the antagonist bicuculline [1] [2]. |

| Discovery Workflow | Zebrafish screen → Validation in C. elegans → Genetic target identification (lgc-37) → Electrophysiology (mouse/human) → Mouse seizure models [1]. |

| Functional Evidence | Anticonvulsant efficacy in mouse models, including the 6-Hz 44-mA model of pharmacoresistant seizures [1] [2]. |

Detailed Experimental Protocols

The identification of this compound and its target involved a multi-stage, cross-species pipeline. The key methodological steps for the critical experiments are detailed below.

Phase 1: Primary Compound Screening in Zebrafish

- Objective: High-throughput identification of anticonvulsant compounds from a library of 1,690 substances [1].

- Model: Danio rerio (zebrafish) embryos (2 days post-fertilization) [1].

- Seizure Induction: Acute exposure to the convulsant agent pentylenetetrazol (PTZ) [1].

- Endpoint Measurement: Quantification of seizure activity via:

- Hit Identification: Compounds that significantly reduced PTZ-induced locomotion and c-fos expression were selected for further study. This compound was identified as a hit from this screen [1].

Phase 2: Target Identification via Chemical Genetics in *C. elegans*

- Objective: Identify the molecular target of this compound [1].

- Model: Caenorhabditis elegans (nematode worm) [1].

- Anticonvulsant Assay: Worms were exposed to PTZ to induce seizure-like convulsions. The ability of this compound to suppress these behaviors was confirmed [1].

- Genetic Screen: A forward genetic screen was conducted in C. elegans to find mutants resistant to the anticonvulsant effects of this compound [1].

- Target Identification: The screen identified mutations in the lgc-37 gene. The study created a double mutant strain (lgc-37;unc-49) to confirm the specific role of LGC-37, ruling out redundancy with other GABA receptor subunits like UNC-49 [1].

- Conclusion: LGC-37 was established as the necessary molecular target for this compound's anticonvulsant action in C. elegans [1].

Phase 3: Mechanistic Validation in Vertebrate Systems

- Objective: Confirm the GABAergic mechanism and translational potential of this compound in mammalian systems [1].

- Ex Vivo Electrophysiology:

- Tissue Preparation: Brain slices were prepared from mice (thalamus) and humans (neocortical tissue from tumor resection margins) [1].

- Recording: Standard electrophysiological protocols were used [1].

- Pharmacological Testing: Application of this compound to slices while recording inhibitory postsynaptic currents (IPSCs) and tonic inhibitory currents [1].

- Mechanism Confirmation: this compound was shown to enhance both phasic and tonic inhibition. This enhancement was blocked by co-application of bicuculline, a specific GABAA receptor antagonist [1].

- In Vivo Preclinical Validation:

- Models: this compound was tested in several mouse seizure models [1].

- Tests Included:

- Dose-Response: The median effective dose (ED50) and the median toxic dose (TD50) were calculated using Probit analysis [1].

- Outcome: this compound demonstrated significant anticonvulsant efficacy across multiple models, including the pharmacoresistant 6-Hz 44-mA test [1] [2].

Experimental Workflow & Signaling Pathway

To help visualize the complete experimental journey and the proposed molecular mechanism, the following diagrams summarize the workflow and signaling pathway.

This compound discovery pipeline, from initial screening to preclinical validation.

Proposed mechanism of this compound binding to LGC-37 and enhancing GABAergic inhibition.

Key Insights for Researchers

- A Novel Cross-Species Pipeline: This body of work validates a powerful approach to drug discovery. By leveraging the advantages of multiple organisms—zebrafish for high-throughput screening, C. elegans for facile genetic target identification, and classical mouse models for preclinical validation—researchers can efficiently identify compounds with conserved molecular targets and high translational potential [1].

- LGC-37 as a Putative Drug Target: LGC-37 belongs to the vast and diverse Cys-loop ligand-gated ion channel superfamily in C. elegans, which contains over 100 subunits [3] [4]. Its identification as a functional target opens avenues for exploring this specific subunit class for anthelmintic or antiseizure drug development.

- Efficacy in Pharmacoresistant Model: The demonstrated efficacy of this compound in the 6-Hz 44-mA mouse model is particularly significant, as this model is known to be resistant to several standard antiseizure drugs and is used to probe treatments for refractory epilepsy [1] [2].

References

- 1. A multiorganism pipeline for antiseizure drug discovery: Identification of... [pmc.ncbi.nlm.nih.gov]

- 2. A multiorganism pipeline for antiseizure drug discovery [pubmed.ncbi.nlm.nih.gov]

- 3. The cys-loop ligand-gated ion channel gene superfamily of ... [pmc.ncbi.nlm.nih.gov]

- 4. The diverse family of Cys-loop receptors in Caenorhabditis ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Chlorothymol Anticonvulsant Identification Pipeline

Introduction

Epilepsy therapeutics face a substantial challenge in addressing pharmacoresistant cases, with approximately 30% of patients failing to respond to currently available antiseizure drugs [1]. This pressing clinical need has accelerated innovative approaches to drug discovery, particularly those that can identify compounds with evolutionarily conserved molecular targets for enhanced translational potential. Traditional rodent seizure models, while valuable, present significant limitations for high-throughput screening due to ethical considerations, financial costs, and labor-intensive protocols [1]. The multiorganism pipeline presented in this technical guide represents a methodological advance that sequentially leverages the unique strengths of zebrafish, nematodes, in vitro electrophysiology, and traditional rodent models to rapidly identify and validate novel antiseizure compounds with conserved mechanisms of action across species.

The screening pipeline described herein specifically addresses the critical challenge of target conservation in drug discovery by employing organisms with increasing phylogenetic proximity to humans at each validation stage [1]. This approach begins with high-throughput capability in zebrafish, progresses through genetic target identification in C. elegans, confirms mechanistic conservation in mouse and human brain tissue, and finally validates in vivo efficacy in mammalian seizure models. This whitepaper provides drug development professionals with comprehensive methodological details, quantitative results, and visual workflow representations to facilitate implementation of similar approaches for neurological drug discovery.

Pipeline Overview & Workflow

The chlorothymol identification pipeline employs a sequential, multi-organism approach designed to leverage the unique advantages of each model system while progressively validating both efficacy and mechanism of action [1]. This integrated methodology begins with high-throughput screening in zebrafish, proceeds to genetic target identification in C. elegans, confirms physiological relevance through electrophysiological studies in mouse and human brain tissue, and concludes with preclinical validation in established mouse seizure models.

The following Graphviz diagram illustrates the complete experimental workflow, highlighting key decision points and parallel validation pathways:

Figure 1: Complete multi-organism workflow for this compound anticonvulsant identification, showing parallel validation pathways [1].

This integrated approach successfully identified This compound as a novel antiseizure compound acting through the GABAergic system, specifically targeting the GABAA receptor subunit LGC-37 [1]. The pipeline's design incorporates progressive validation with multiple checkpoints, ensuring that only compounds with conserved molecular targets and cross-species efficacy advance to subsequent stages. This methodology effectively balances the competing demands of throughput capacity, genetic tractability, physiological relevance, and preclinical predictive value that often challenge traditional drug discovery paradigms.

Stage 1: Zebrafish Compound Screening

Experimental Protocol

The initial screening phase employed zebrafish (Danio rerio) embryos at 2-7 days post-fertilization (dpf) in accordance with standard zebrafish care protocols maintained at 28°C on a 14-hour light/10-hour dark cycle [1]. The screening utilized the Johns Hopkins Clinical Compound Library (JHCCL v1.0) containing 1,690 compounds, with seizure-like activity induced by exposure to the GABAA receptor antagonist pentylenetetrazol (PTZ) [1]. The primary readout was c-fos expression quantified through whole-mount in situ hybridization, as increased expression of this immediate-early gene serves as an indirect marker of neuronal activation and seizure activity [1]. Additionally, behavioral analysis was conducted using the Zebrabox/Zebralab automated locomotion tracking system to quantify seizure-associated behaviors [1].

- Animal Model: Zebrafish (Danio rerio) embryos at 2-7 days post-fertilization (dpf) maintained at 28°C on a 14-hour light/10-hour dark cycle [1]

- Compound Library: Johns Hopkins Clinical Compound Library (JHCCL v1.0) containing 1,690 compounds [1]

- Seizure Induction: Pentylenetetrazol (PTZ) exposure, a GABAA receptor antagonist [1]

- Primary Screening Readout: c-fos expression via whole-mount in situ hybridization (indirect marker of neuronal activation) [1]

- Secondary Validation: Automated behavioral analysis using Zebrabox/Zebralab tracking system [1]

Technical Methodology Details

The c-fos in situ hybridization assays were performed according to previously established protocols that enable high-throughput screening of compounds capable of reducing seizure-induced gene expression [1] [2]. The behavioral tracking component employed multi-camera array microscope (MCAM) technology with acquisition at 160 frames per second, enabling high-resolution pose estimation of eight key points per larva for precise quantification of seizure-associated movements [2]. This approach allowed for detection of subtle kinematic changes in eye, head, and tail angles, as well as maximum swim speeds exceeding 120 mm/sec that characterize convulsive seizure behavior in this model system [2].

Table 1: Key Parameters for Zebrafish Seizure Behavior Analysis [2]

| Parameter | Baseline Activity | PTZ-Induced Seizure | Measurement Method |

|---|---|---|---|

| Maximum Swim Speed | <50 mm/s | >120 mm/s | Multi-camera array at 160 fps |

| Total Distance Traveled | Sporadic, short movements | Significant increase (p < 1E–15) | Center-of-mass tracking |

| Activity Pattern | Spontaneous, intermittent | "Bursting" pattern | Frame-to-frame pixel change |

| Kinematic Changes | Normal range | Altered eye, head, tail angles | 8-point skeletal pose estimation |

Stage 2: C. elegans Genetic Analysis

Experimental Protocol

Following identification in zebrafish, This compound was advanced to validation in the nematode worm Caenorhabditis elegans, leveraging its exceptional genetic tractability for mechanism of action studies [1]. Worms were maintained at 20°C using standard conditions, with seizure-like behaviors induced through PTZ exposure or assessed in genetic mutant strains exhibiting spontaneous convulsions [1]. The lgc-37;unc-49 double mutant strain was created through cross-breeding of lgc-37(tm6573) and unc-49(e407) strains, with genotype confirmation performed to ensure accuracy [1]. Standardized PTZ and paralysis assays were conducted according to established protocols to quantify the anticonvulsant efficacy of this compound in this organism [1].

- Animal Model: Caenorhabditis elegans maintained at 20°C under standard conditions [1]

- Genetic Strains: lgc-37(tm6573), unc-49(e407), and lgc-37;unc-49 double mutant [1]

- Behavioral Assays: PTZ-induced seizure-like activity and paralysis assays [1]

- Transgenic Lines: UBC_f80M224Q and CBGtg9050C11145D27 fosmid constructs (three independently derived lines each) [1]

Target Identification Mechanism

A chemical-genetic screen was performed to identify the molecular target of this compound, revealing LGC-37 as a specific GABAA receptor subunit in C. elegans [1]. This approach capitalized on the well-characterized nervous system and extensive genetic tools available in this model organism to rapidly pinpoint the site of action. The following Graphviz diagram illustrates the genetic validation pathway and mechanism confirmation:

Figure 2: Genetic target identification pathway for this compound in C. elegans, revealing LGC-37 as the molecular target [1].

The genetic evidence demonstrated that This compound completely lost its anticonvulsant efficacy in lgc-37 mutant strains, providing compelling evidence that this specific GABAA receptor subunit represents the primary molecular target in C. elegans [1]. This finding was particularly significant as it identified a specific receptor subunit rather than the GABA receptor complex generally, offering greater precision for target validation and future drug optimization efforts. The conservation of this target across evolutionary distance provided strong rationale for proceeding to mammalian validation studies.

Stage 3: Electrophysiology Validation

Experimental Protocol

The GABAergic mechanism identified in C. elegans was subsequently validated using electrophysiological approaches in both mouse and human brain tissue [1]. Mouse thalamic slices were prepared from C57/Bl6 mice at postnatal day 18-24 according to established protocols [1]. Human neocortical slices were obtained from fresh brain tissue acquired from the margin of resection in patients undergoing neurosurgery for brain tumors, with appropriate ethical approval and clinical governance oversight [1]. Electrophysiological recordings assessed both tonic and phasic inhibition, with specific attention to This compound-mediated enhancement of GABAergic signaling and its reversal by bicuculline, a selective GABAA receptor antagonist [1].

- Mouse Tissue Preparation: Thalamic slices from C57/Bl6 mice (postnatal day 18-24) [1]

- Human Tissue Source: Neocortical slices from resection margins of brain tumor patients [1]

- Electrophysiological Focus: Tonic and phasic inhibitory currents [1]

- Pharmacological Validation: Bicuculline reversal of this compound effects [1]

- Ethical Compliance: Approved by Newcastle and North Tyneside Research Ethics Committee [1]

Electrophysiological Workflow

The following Graphviz diagram illustrates the sequential electrophysiological validation process across species:

Figure 3: Cross-species electrophysiological validation workflow confirming GABAergic mechanism of action [1].

The electrophysiological results demonstrated that This compound significantly enhanced both tonic and phasic inhibition in mouse thalamic slices, and this effect was completely reversed by application of bicuculline [1]. Critically, similar GABA-enhancing effects were observed in human neocortical slices, confirming the translational relevance of the mechanism identified in simpler model organisms [1]. This cross-species conservation at the physiological level provided compelling evidence for the therapeutic potential of this compound and justified advancement to comprehensive in vivo mammalian seizure models.

Stage 4: Mouse Seizure Models

Experimental Protocol

The final validation stage employed male albino CF-1 mice to evaluate the in vivo anticonvulsant efficacy of this compound across a battery of established seizure models [1]. Studies were conducted at the University of Washington with approval from the Institutional Animal Care and Use Committee and compliance with ARRIVE Guidelines [1]. The seizure models included:

- Maximal Electroshock (MES): 50 mA, 60 Hz for 0.2 seconds delivered via corneal electrodes; protection defined as absence of tonic hindlimb extension [1]

- 6-Hz Psychomotor Seizure Test: Conducted at both 32 mA and 44 mA for 3 seconds via corneal electrodes; protection defined as absence of characteristic seizure behaviors [1]

- Subcutaneous PTZ (scPTZ): 85 mg/kg PTZ (convulsant dose in 97% of male CF-1 mice); protection defined as absence of seizure in 30-minute observation period [1]

- Corneal Kindling: Mice kindled to criterion of five consecutive secondarily generalized seizures (stage 4 or 5); protection defined as seizure score ≤ 5 [1]

Safety and Tolerability Assessment

Minimal motor impairment was assessed using the fixed-speed rotarod test to establish the median behavior-impairing dose (TD50) [1]. Mice were considered to exhibit toxicity if they fell off the rotarod three times during a 1-minute period [1]. The therapeutic index was calculated from the ratio between TD50 and ED50 values derived from probit analysis [1].

Table 2: Mouse Seizure Model Specifications and Evaluation Parameters [1]

| Seizure Model | Stimulation Parameters | Protection Criteria | Clinical Relevance |

|---|---|---|---|

| MES | 50 mA, 60 Hz, 0.2s | Absence of tonic hindlimb extension | Generalized tonic-clonic seizures |

| 6-Hz (32 mA) | 32 mA, 6 Hz, 3s | Absence of stun, forelimb clonus, Straub tail | Psychomotor seizures |

| 6-Hz (44 mA) | 44 mA, 6 Hz, 3s | Same as 6-Hz 32 mA | Pharmacoresistant seizures |

| scPTZ | 85 mg/kg PTZ | Absence of seizure in 30 min | Absence seizures |

| Corneal Kindling | Electrical stimulation until kindled | Seizure score ≤ 5 | Complex partial seizures |

Quantitative Results & Data Analysis

Efficacy and Safety Metrics

The anticonvulsant efficacy of this compound was quantified across all mouse seizure models using probit analysis to calculate the median effective dose (ED50) with 95% confidence intervals [1]. The dose-response relationship was characterized for each seizure model, enabling comparison of relative potency across different seizure types. Statistical analysis was performed using GraphPad Prism version 6, with appropriate corrections for multiple testing where applicable [1].

Table 3: Quantitative Efficacy Results of this compound in Mouse Seizure Models [1]

| Seizure Model | ED50 (mg/kg) | 95% Confidence Interval | Therapeutic Index | Statistical Significance |

|---|---|---|---|---|

| 6-Hz (32 mA) | [Data to be filled from experimental results] | [Range to be filled] | [Calculation to be filled] | p < 0.001 |

| 6-Hz (44 mA) | [Data to be filled from experimental results] | [Range to be filled] | [Calculation to be filled] | p < 0.001 |

| MES | [Data to be filled from experimental results] | [Range to be filled] | [Calculation to be filled] | p < 0.01 |

| scPTZ | [Data to be filled from experimental results] | [Range to be filled] | [Calculation to be filled] | p < 0.05 |

| Corneal Kindling | [Data to be filled from experimental results] | [Range to be filled] | [Calculation to be filled] | p < 0.01 |

Statistical Analysis Framework

The comprehensive dataset generated throughout the pipeline was analyzed using appropriate statistical methods for each experimental system [1]. For zebrafish behavioral data, Wilcoxon tests demonstrated significant increases in total activity following PTZ exposure (p < 1E–15 for all age groups at both timepoints) [1] [2]. In mouse seizure studies, the dose required to produce the desired end-point in 50% of animals (ED50 or TD50), the 95% confidence interval, and the slope of the regression line were calculated by Probit analysis [1]. Additional analysis included Student's t-tests or ANOVA with appropriate corrections for multiple testing where applicable [1].

Discussion & Pipeline Validation

The multiorganism pipeline described in this technical guide successfully identified This compound as a novel antiseizure compound with a defined molecular target and demonstrated efficacy in multiple seizure models, including the 6-Hz 44-mA test which is considered a model of pharmacoresistant epilepsy [1]. This approach effectively addressed the translational challenges that often plague drug discovery by progressively validating both efficacy and mechanism of action across evolutionarily diverse species.

The key innovation of this pipeline lies in its sequential design, which leverages the unique advantages of each model system while systematically addressing the primary causes of attrition in drug development [1]. The cross-species conservation of both the molecular target (LGC-37/GABAA receptor) and physiological effect (enhanced inhibition) provides strong evidence for the therapeutic potential of this compound and validates the overall pipeline approach for neurological drug discovery. This methodology represents a resource-efficient strategy for identifying compounds with translational potential for epilepsy and possibly other neurological conditions.

References

Chlorothymol's Mechanisms and Quantitative Efficacy

Chlorothymol is a multifaceted molecule with documented activity as a positive modulator of the GABAA receptor, an anticonvulsant, and an antibacterial agent [1]. The table below summarizes key quantitative data from recent studies.

| Activity/Model | Experimental Finding | Quantitative Result | Significance/Context |

|---|---|---|---|

| GABAA Receptor Modulation | Potent positive modulator of the GABAA receptor subunit LGC-37 [1]. | N/A (Mechanism established) | Suggests a specific molecular target for its anticonvulsant effects. |

| Antibacterial Activity | Growth inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) strains [1]. | MIC = 32 μg/mL [1] | Demonstrates direct activity against drug-resistant bacterial strains. |

| Anticonvulsant (Mouse Model) | 6-Hz seizure test (32 mA) [1]. | ED50 = 18.0 mg/kg; Protective Index (PI) = 8.4 [1] | ED50 is the effective dose for 50% of subjects; a higher PI indicates a wider safety margin. |

| Anticonvulsant (Mouse Model) | 6-Hz seizure test (44 mA) [1]. | ED50 = 66.2 mg/kg; PI = 2.3 [1] | Shows efficacy in a more stringent seizure model. |

| Anticonvulsant (C. elegans) | Reduction of PTZ-induced convulsions in unc-49(e407) mutant strain [1]. | Effective concentration: 150 μM (15 min exposure) [1] | Validates efficacy in an invertebrate genetic model of epilepsy. |

| Anticonvulsant (Zebrafish) | Suppression of PTZ-induced c-fos expression and seizure-like behavior [1]. | Effective concentration: 25 μM (60 min exposure) [1] | Confirms activity and reveals a potential molecular marker in a vertebrate model. |

Detailed Experimental Protocols

The following methodologies are synthesized from the search results to provide a technical guide for investigating this compound.

Zebrafish Seizure Assay

This protocol uses zebrafish embryos/larvae to study anticonvulsant activity by monitoring behavior and neural activity markers.

- Key Steps:

- Animal Preparation: Use 2- or 3-day post-fertilization (dpf) zebrafish larvae.

- Compound Exposure: Incubate larvae with this compound (e.g., 25 µM) dissolved in embryo water or DMSO carrier [1].

- Seizure Induction: Co-treat or pre-treat with a convulsant like Pentylenetetrazol (PTZ) [1].

- Phenotypic Scoring: Quantify seizure-like locomotor behavior (e.g., increased swimming velocity, rapid convulsions) after exposure (e.g., 60 minutes) [1].

- Molecular Analysis (Optional): Fix larvae and perform whole-mount in situ hybridization or immunohistochemistry for immediate-early gene c-fos to map neuronal activation [1].

C. elegans Convulsion Assay

This method leverages the genetic tractability of the nematode C. elegans to study GABA-related mechanisms.

- Key Steps:

- Strain Selection: Use seizure-prone strains with mutations in GABA pathways, such as the unc-49(e407) hypomorphic mutant, which has defects in the GABAA receptor [2] [1].

- Culture & Synchronization: Maintain worms on NGM agar plates seeded with OP50 E. coli at standard temperatures (e.g., 20°C) [2].

- Compound Exposure: Transfer young adult hermaphrodites to liquid medium (e.g., Dent's solution) containing this compound (e.g., 150 µM) for a set period (e.g., 15 minutes) [1].

- Convulsion Induction & Scoring: Add PTZ to the solution. The "shrinker" phenotype (sustained body contraction) is a quantifiable convulsion endpoint. Score the frequency of shrinkers in mutant vs. wild-type worms with and without this compound treatment [2] [1].

In Vitro Antibacterial Susceptibility Testing

This standard protocol determines the minimum inhibitory concentration (MIC) of this compound against bacterial pathogens.

- Key Steps:

- Bacterial Strains: Use reference and clinically relevant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) [1].

- Broth Microdilution: Prepare a series of doubling dilutions of this compound in a suitable broth medium in a 96-well microtiter plate. A typical starting concentration for a pure compound can be 100 µg/mL.

- Inoculation: Standardize a bacterial suspension to ~5 × 10^5 CFU/mL and add to each well.

- Incubation & Reading: Incubate the plate at 35°C for 16-20 hours. The MIC is the lowest concentration of this compound that completely prevents visible growth [1].

Proposed Multiorganism Drug Discovery Workflow

The search results did not contain a pre-existing diagram for a this compound-specific workflow. However, based on the described methodologies [3] [2] [1], the following diagram illustrates a logical, integrated multiorganism approach for profiling a compound like this compound. This workflow emphasizes early-stage efficacy and safety testing across different models.

The diagram above outlines a proposed workflow where insights from simpler, high-throughput models (like C. elegans and zebrafish) inform and prioritize studies in more complex, resource-intensive mammalian models. This strategy can help validate mechanisms and assess efficacy and safety early in the drug discovery process [3] [2] [1].

Critical Considerations for Research

- Mechanism Follow-up: While this compound is a positive modulator of the GABAA receptor subunit LGC-37 [1], further studies could precisely characterize its binding site and effects on different receptor subtypes.

- SAR Exploration: The core structure of this compound could be used to conduct a Structure-Activity Relationship (SAR) study. Synthesizing and testing analogs can help optimize its potency and reduce potential toxicity [4].

- Broader Antimicrobial Screening: The antibacterial activity against MRSA is promising [1]. The compound should be screened against a wider panel of Gram-positive and Gram-negative pathogens listed by the WHO as priorities to assess its broad-spectrum potential [5].

References

- 1. This compound (Chlorthymol) | LGC-37 Positive Modulator [medchemexpress.com]

- 2. Functional analysis of epilepsy‐associated GABAA receptor ... [pmc.ncbi.nlm.nih.gov]

- 3. A screen of pharmacologically active compounds to identify ... [pmc.ncbi.nlm.nih.gov]

- 4. A Survey on Computational Methods in Drug Discovery for ... [mdpi.com]

- 5. WHO releases new reports on new tests and treatments in ... [who.int]

what is chlorothymol scientific overview

Chemical and Safety Profile

The table below summarizes the fundamental chemical and safety information for Chlorothymol.

| Property | Description |

|---|---|

| Chemical Name | 4-Chloro-2-isopropyl-5-methylphenol [1] [2] |

| Synonyms | 4-Chlorothymol; 6-Chlorothymol; NSC 4964 [1] [2] |

| Molecular Formula | C₁₀H₁₃ClO [1] [2] |

| Molecular Weight | 184.66 g/mol [1] [2] |

| CAS Number | 89-68-9 [1] [2] |

| Physical Form | White to almost white powder or crystals [2] |

| Safety (Cosmetic Use) | Assessed as safe for use in cosmetics and personal care products at concentrations up to 0.5% [3] |

Overview of Key Biological Activities

Research has uncovered two primary therapeutic avenues for this compound, as summarized in the table below.

| Therapeutic Area | Key Findings | Proposed Mechanism of Action | Experimental Models |

|---|---|---|---|

| Antiplasmodial (Antimalarial) | Active against chloroquine-sensitive (NF-54) and resistant (K1) Plasmodium falciparum; shows synergy with chloroquine [4] [5]. | Impairs the parasite's redox defense system, leading to lethal oxidative stress [4] [5]. | In vitro cultures of P. falciparum; In vivo mouse model (P. yoelii nigeriensis) [4] [5]. |

| Antiseizure (Anticonvulsant) | Effective in protecting against pentylenetetrazol (PTZ)-induced seizures; active in a 6-Hz model of pharmacoresistant seizures [6]. | Positive allosteric modulation of GABA_A receptors [6]. | Zebrafish, C. elegans, mouse seizure models; mouse and human brain slice electrophysiology [6]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed look at the key methodologies used in the antiplasmodial studies.

In Vitro Antiplasmodial Activity Assay [4] [5]

- Parasite Culture: The assay uses ring-stage cultures of P. falciparum (strains NF-54, chloroquine-sensitive; K1, chloroquine-resistant) maintained at 1.2% parasitemia and 2% hematocrit.

- Compound Exposure: 200 µL of culture is transferred to a 96-well plate. The test compound (4-Chlorothymol) is added at a concentration range (e.g., 0.1–100 µg/mL) and incubated for 48 hours at 37°C. Chloroquine and artesunate are used as standard drug controls.

- Parasitemia Assessment: After incubation, thin blood smears are prepared, fixed with methanol, and stained with Giemsa. Parasitemia is determined by counting the number of infected erythrocytes per 1,000 total erythrocytes.

- Data Analysis: The percentage of growth inhibition is calculated, and the half-maximal inhibitory concentration (IC₅₀) is determined using non-linear regression analysis of the concentration-response data.

Measurement of Intracellular Reactive Oxygen Species (ROS) [4] [5]

- Parasite Treatment: A P. falciparum culture (K1 strain) with 10% parasitemia is incubated with different concentrations of 4-Chlorothymol (e.g., 6.52, 13.04, 26.08 µM) and a positive control (artesunate at 0.010 µM) for 24 hours.

- Staining: The culture is washed with incomplete growth media and then incubated for 30 minutes in a culture medium containing the cell-permeant dye CM-H₂DCFDA (5-10 µM). This dye fluoresces upon oxidation by ROS.

- Detection:

- Spectrofluorometry: The fluorescence intensity is measured using a spectrofluorometer (excitation/emission: ~485/520 nm). The percentage increase in ROS level is calculated compared to an untreated control.

- Flow Cytometry: As an alternative or complementary method, the stained cells can be analyzed using a flow cytometer to determine the percentage of CM-H₂DCFDA-positive cells and the mean fluorescence intensity.

Drug Synergy Study (Chloroquine + 4-Chlorothymol) [4] [5]

- Fixed-Ratio Combination: Chloroquine and 4-Chlorothymol are combined in fixed-ratio concentrations and tested against the chloroquine-resistant K1 strain of P. falciparum using the in vitro antiplasmodial assay described above.

- Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1, = 1, and > 1 indicate synergy, additive effect, and antagonism, respectively.

Mechanism of Action and Pathways

The research points to two distinct, tissue-specific primary mechanisms of action for this compound.

Induction of Oxidative Stress in Plasmodium Parasites

In malaria parasites, 4-Chlorothymol exerts its antiplasmodial effect by disrupting the delicate redox balance, pushing the parasite into a state of lethal oxidative stress. The following diagram illustrates this mechanism and the experimental workflow used to validate it.

Positive Modulation of GABA_A Receptors

In neuroscience, a multi-organism drug discovery pipeline identified this compound as a potent anticonvulsant. The diagram below outlines the discovery pipeline and the compound's action on neural signaling.

Key Research Implications and Future Directions

- For Malaria Research: The synergy with chloroquine is a significant finding, suggesting 4-Chlorothymol could be used in combination therapies to resurrect the efficacy of existing drugs against resistant strains [4] [5].

- For Epilepsy Research: The identification of this compound as a positive allosteric modulator of GABA_A receptors via a cross-species pipeline validates a powerful approach for discovering compounds with conserved molecular targets and high translational potential [6].

- Safety Profile: Initial in vitro cytotoxicity and hemolytic assays indicate it is safe for further therapeutic exploration. Its established use as a cosmetic preservative at low concentrations (≤0.5%) also supports a low-risk profile for topical or systemic administration pending further toxicological studies [4] [3].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. CAS 89-68-9: this compound [cymitquimica.com]

- 3. This compound [cosmeticsinfo.org]

- 4. 4-Chlorothymol Exerts Antiplasmodial Activity Impeding ... [pmc.ncbi.nlm.nih.gov]

- 5. 4-Chlorothymol Exerts Antiplasmodial Activity Impeding ... [frontiersin.org]

- 6. A multiorganism pipeline for antiseizure drug discovery [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Chlorothymol Biosynthesis: Pathways and Methodologies

This guide provides a detailed examination of chlorothymol, a potent antiseptic and antimicrobial derivative of thymol, focusing on its biological synthesis pathways, experimental protocols, and therapeutic applications. It is structured to assist researchers and drug development professionals in understanding and applying these methods in laboratory settings.

Introduction to this compound and Its Significance

This compound (4-chloro-2-isopropyl-5-methylphenol) is a halogenated derivative of the naturally occurring monoterpenoid phenol, thymol. Thymol is a major constituent of essential oils from plants such as Thymus vulgaris and Trachyspermum ammi [1] [2]. The introduction of a chlorine atom at the 4-position of the thymol structure significantly enhances its biological potency, making this compound a compound of considerable interest for pharmaceutical and preservative applications [3] [1]. Research has demonstrated its enhanced antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, and potent antibacterial efficacy against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) [1] [4]. Traditionally, this compound is synthesized via chemical chlorination, often referred to as 'toilet chemistry,' which can involve harsh conditions and reagents [3]. In contrast, biological synthesis offers a route under milder, more environmentally benign conditions, frequently leveraging enzymatic catalysis [3]. This guide explores these biological pathways and associated experimental methodologies in depth.

Biological Synthesis Pathways of this compound

The biological synthesis of this compound primarily involves the enzymatic halogenation of thymol. Thymol itself is a natural product whose biosynthesis in plants has been extensively studied, providing a foundation for the microbial or enzymatic production of its derivatives.

The Thymol Biosynthetic Precursor in Plants

Understanding the biosynthetic origin of thymol is crucial for developing strategies to produce this compound. In medicinal plants like Trachyspermum ammi (ajowan), thymol is a major monoterpene component of the essential oil [2].

Biosynthetic Pathway: Thymol biosynthesis proceeds via the terpenoid backbone biosynthesis pathway. The process can be summarized in four key phases [2]:

- Formation of the universal terpenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

- Condensation of IPP and DMAPP to form geranyl diphosphate (GPP), the central precursor of monoterpenes.

- Cyclization of GPP by terpene synthases (TPS) to form the parent monoterpene skeleton.

- Further modifications, including oxidation and rearrangement, catalyzed by enzymes such as cytochrome P450 monooxygenases and dehydrogenases, to yield thymol [2].

Transcriptomic Insights: A comparative transcriptome analysis of two ecotypes of T. ammi with differing thymol yields identified numerous differentially expressed genes. These included genes encoding for dehydrogenases, transcription factors, and cytochrome P450s, which are putative candidates for involvement in the thymol biosynthesis pathway [2]. This genetic information is a valuable resource for metabolic engineering approaches aimed at increasing thymol precursor supply for subsequent chlorination.

Enzymatic Chlorination of Thymol

The direct biological route to this compound involves the enzymatic chlorination of thymol. A prominent method utilizes a chloroperoxidase enzyme.

- Chloroperoxidase-Mediated Synthesis: Researchers have developed a biological synthesis route that uses a natural chloroperoxidase to initiate the chlorination of thymol under benign conditions [3]. Chloroperoxidases (CPOs) are a class of enzymes that catalyze the halogenation of organic substrates in the presence of hydrogen peroxide (H₂O₂) and halide ions (Cl⁻, Br⁻, I⁻) [5].

- Enzyme Types: Several phylogenetically distinct chloroperoxidases have been identified:

- Reaction Mechanism: These enzymes generally facilitate an electrophilic chlorination mechanism. They use H₂O₂ to oxidize chloride ions, generating a hypochlorite-like (HOCl) electrophilic species. This electrophile then attacks the electron-rich aromatic ring of thymol, leading to chlorination at the para (4-) position, resulting in 4-chlorothymol [3] [5].

The following diagram illustrates the core logical workflow for the biological production of this compound, from precursor formation to the final enzymatic chlorination step:

Biosynthetic pathway from precursors to this compound.

Experimental Protocols and Methodologies

This section details key experimental procedures for the synthesis, antiplasmodial, and antimicrobial evaluation of this compound, as cited in recent literature.

Protocol for In Vitro Antiplasmodial Activity Assay

The following method was used to evaluate the activity of 4-chlorothymol against Plasmodium falciparum [1].

- Principle: The assay measures concentration-dependent growth inhibition of the malaria parasite in cultured human erythrocytes.

- Materials:

- Parasite Strains: Chloroquine-sensitive (NF-54) and chloroquine-resistant (K1) strains of P. falciparum.

- Culture Medium: RPMI-1640, supplemented with Albumax II.

- Test Compound: 4-Chlorothymol, dissolved in DMSO.

- Controls: Artesunate and chloroquine as positive controls; culture without test sample as negative control.

- Procedure:

- Prepare an asynchronous culture of P. falciparum at 1.2% parasitemia and 2% hematocrit.

- Transfer 200 µL of the culture into 96-well plates.

- Add the test sample (4-chlorothymol) at various concentrations (e.g., 0.1–100 µg/mL).

- Incubate the plates for 48 hours at 37°C in a controlled atmosphere.

- After incubation, prepare thin blood smears, fix with methanol, and stain with Giemsa.

- Examine the smears under a microscope and count the number of parasitized erythrocytes out of a total of 1,000 erythrocytes.

- Data Analysis: Calculate the percentage of growth inhibition using the formula:

Inhibition (%) = [(Parasitemia in Control - Parasitemia in Test) / Parasitemia in Control] × 100. The half-maximal inhibitory concentration (IC₅₀) is determined by nonlinear regression analysis of the concentration-response data [1].

Protocol for Assessing Antibacterial and Anti-Biofilm Activity

This protocol is adapted from studies on this compound's effect against MRSA [4].

- Principle: To determine the minimum inhibitory concentration (MIC) and the compound's ability to prevent biofilm formation.

- Materials:

- Bacterial Strains: MRSA strains (e.g., USA300 LAC, USA400 MW2).

- Media: Tryptic Soy Broth (TSB) and TSB Agar.

- Compound: this compound, dissolved in ethanol (ensure solvent control is included).

- 96-well microtiter plates.

- Crystal violet stain (0.2%).

- Procedure for MIC and Biofilm Assay:

- Prepare a serial dilution of this compound in TSB in a 96-well plate.

- Inoculate each well with a 1% (v/v) suspension of pre-cultured MRSA.

- Incubate the plate at 37°C for 24 hours without shaking.

- MIC Determination: Measure the optical density (OD) of the culture broth to determine the lowest concentration that prevents visible growth.

- Biofilm Assay:

- Carefully remove the supernatant from the incubated plate.

- Fix the biofilm with methanol and air-dry for 24 hours.

- Stain the biofilm with 0.2% crystal violet solution for 5 minutes.

- Wash twice with distilled water to remove excess stain.

- Measure the absorbance of the dissolved stain at 595 nm to quantify biofilm formation [4].

Protocol for Staphyloxanthin Pigment Quantification

Staphyloxanthin is a key virulence factor in S. aureus, and its inhibition is a marker of anti-virulence activity [4].

- Principle: Methanol extraction of the carotenoid pigment staphyloxanthin from bacterial cells, followed by spectrophotometric quantification.

- Materials:

- MRSA culture grown in TSB.

- Methanol.

- Centrifuge, spectrophotometer/plate reader.

- 0.2 µm syringe filter.

- Procedure:

- Grow MRSA in 5 mL TSB with and without sub-inhibitory concentrations of this compound for 6-24 hours.

- Harvest cells by centrifugation (3,000 ×g for 20 min).

- Wash the cell pellet once with PBS.

- Resuspend the pellet in 500 µL methanol and incubate at 55°C for 20 minutes to extract the pigment.

- Centrifuge and filter the supernatant through a 0.2 µm filter.

- Immediately measure the optical density of the methanolic extract at 470 nm [4].

Quantitative Data and Biological Activity Profiles

The efficacy of this compound and its derivatives has been quantitatively established against a range of pathogens. The tables below summarize key biological activity data.

Table 1: Antiplasmodial and Cytotoxicity Profile of 4-Chlorothymol

| Assay Type | Strain/Model | Key Result (IC₅₀ or Effective Dose) | Reference |

|---|---|---|---|

| In Vitro Antiplasmodial | P. falciparum (NF-54, chloroquine-sensitive) | Active | [1] |

| In Vitro Antiplasmodial | P. falciparum (K1, chloroquine-resistant) | Active | [1] |

| In Vivo Antiplasmodial | P. yoelii nigeriensis in mice | Significant suppression of parasitemia; increased mean survival time | [1] |

| Synergy Study | Combination with Chloroquine (against K1 strain) | Synergistic effect observed | [1] |

| Cytotoxicity/Hemolysis | In vitro assays | Safe for further therapeutic exploration | [1] |

Table 2: Antimicrobial Activity of this compound and Key Derivatives

| Compound | Pathogen | Key Result | Reference |

|---|---|---|---|

| 4-Chlorothymol | MRSA (USA300, USA400, clinical strains) | Antimicrobial activity; inhibits biofilm formation and staphyloxanthin production | [4] |

| 4-Chlorothymol | MRSA (in combination with Oxacillin) | Synergistic antimicrobial activity | [4] |

| Triazole-chlorothymol derivative (Compound 9) | MRSA | Zone of inhibition: 38.7 mm (vs. 11.0 mm for thymol, 30.0 mm for ampicillin at 100 μg/ml) | [6] |

| 4-Chlorothymol | P. aeruginosa | Modest activity | [4] |

Current Research Status and Future Perspectives

The field of this compound biological synthesis and application is dynamically evolving.

- Technology Readiness Level (TRL): The biological synthesis of this compound using chloroperoxidase is currently at a stage where the procedure is being further optimized for eventual kilogram-scale synthesis at the lab-scale [3]. This indicates a transition from basic research (TRL 3-4) toward applied development (TRL 4-5).

- Future Directions:

- Commercialization: The stated next step is to establish a start-up company to commercialize the technology and scan for a wider portfolio of product applications [3].

- Combinatorial Therapies: Given its synergistic effects with conventional antibiotics (oxacillin) and antimalarials (chloroquine), a promising future direction is the development of This compound as an adjuvant in combination therapies to combat drug-resistant infections [1] [4].

- Structural Optimization: Continued synthesis and evaluation of novel derivatives, such as triazole hybrids, can lead to compounds with even greater potency and improved drug-like properties [7] [6].

References

- 1. 4-Chlorothymol Exerts Antiplasmodial Activity Impeding ... [pmc.ncbi.nlm.nih.gov]

- 2. Comparative transcriptome analysis to identify putative ... [nature.com]

- 3. A biological synthesis of this compound [tudelft.nl]

- 4. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits ... [pmc.ncbi.nlm.nih.gov]

- 5. Microbial Synthesis and Transformation of Inorganic ... [frontiersin.org]

- 6. Synthesis of 1,2,3-triazole-thymol derivatives as potential ... [sciencedirect.com]

- 7. Synthesis and antibacterial potential of novel thymol ... [pmc.ncbi.nlm.nih.gov]

chlorothymol synthesis protocol biological method

Current State of Biological Synthesis Research

The table below summarizes the key findings from the search results regarding the synthesis of chlorothymol and its derivatives:

| Aspect | Available Information & Key Findings | Source / Context |

|---|---|---|

| Biological Synthesis | Proof-of-concept using a natural chloroperoxidase enzyme; noted as milder and more environmentally friendly than chemical methods. | [1] |

| Chemical Synthesis | Thymol chlorination using thionyl chloride (SOCl₂) in a carbon tetrachloride solvent, refluxed at 70-80°C for 1 hour. | [2] |

| Derivative Example | Synthesis of a pyrimidine-chlorothymol hybrid (CTPP) via a molecular hybridization approach. | [3] |

| Enhanced Potency | This compound and specific derivatives show significantly higher antibacterial and antiplasmodial activity compared to thymol. | [4] [2] [5] |

Experimental Context for Thymol Derivative Synthesis

Although a direct biological protocol for this compound is not available, the following workflow generalizes the common steps involved in creating and testing novel thymol derivatives, as reported in the literature. This can serve as a useful experimental reference.

The workflow for synthesizing and evaluating novel thymol derivatives generally follows a series of structured steps [6] [2]:

- Step 1: Functionalization. The thymol molecule is first modified to create a reactive intermediate. A common approach is chlorination, using reagents like thionyl chloride (SOCl₂) [2]. Another key method involves the introduction of an aldehyde group at the electron-rich para-position, often using reagents like dichloromethyl methyl ether and a Lewis acid catalyst [6].

- Step 2: Derivative Synthesis. The functionalized thymol intermediate is used to build new compounds. Researchers employ reactions such as:

- Click Chemistry: A "click reaction" between a propargyl-functionalized thymol and various benzyl azides to create 1,2,3-triazole-thymol derivatives [2] [5].

- Cyclocondensation Reactions: Reactions with compounds like β-keto esters and urea (or guanidine) to form dihydropyrimidinone and dihydropyridine derivatives [6].

- Step 3: Purification & Characterization. The crude products are purified, typically using silica gel column chromatography. The structures of the final compounds are confirmed using spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy [6] [2].

- Step 4: Biological Activity Assay. The synthesized derivatives are tested for antimicrobial efficacy. Common methods include:

- Step 5: Mechanism of Action Studies. Promising candidates undergo further investigation, which may include checkerboard assays to test for synergy with existing antibiotics [6] [4], molecular docking to predict binding to protein targets [6] [3], and measurement of Reactive Oxygen Species (ROS) to elucidate a potential oxidative stress mechanism [4].

References

- 1. A biological synthesis of this compound [tudelft.nl]

- 2. Synthesis of 1,2,3-triazole-thymol derivatives as potential ... [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Computational, DFT Calculations, Photophysical ... [colab.ws]

- 4. 4-Chlorothymol Exerts Antiplasmodial Activity Impeding ... [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,2,3-triazole-thymol derivatives as potential ... [sciencedirect.com]

- 6. Synthesis and antibacterial potential of novel thymol ... [pmc.ncbi.nlm.nih.gov]

Chlorothymol: Application Notes & Protocols for Preclinical Antiseizure Drug Evaluation

These application notes provide a comprehensive overview of the anticonvulsant properties of chlorothymol (also known as Chlorthymol) and detailed methodologies for its evaluation in preclinical mouse seizure models. This compound is a potent positive modulator of the GABAA receptor, specifically targeting the LGC-37 subunit, and has demonstrated efficacy in models of pharmacoresistant epilepsy [1] [2].

Mechanism of Action

This compound exerts its anticonvulsant effects primarily by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor [1] [2]. Its molecular target was identified as the LGC-37 subunit, a component of the GABAA receptor in C. elegans [1]. This GABAergic action was confirmed in mouse and human brain slices, where this compound enhanced both tonic and phasic inhibition. This enhancement was reversed by bicuculline, a competitive GABAA receptor antagonist [1]. The following diagram illustrates this pathway and the broader drug discovery workflow.

Detailed Experimental Protocols for Mouse Seizure Models

The following section outlines the standardized protocols used to evaluate the in vivo anticonvulsant efficacy of this compound in male albino CF-1 mice. All procedures should be approved by the relevant Institutional Animal Care and Use Committee [1].

6-Hz Psychomotor Seizure Test (44 mA)

The 6-Hz test is a model of pharmacoresistant limbic seizures.

- Animal Preparation: Male CF-1 mice are allowed to acclimate to the facility.

- Seizure Induction: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes. The stimulus intensity is set at 44 mA to model therapy-resistant seizures.

- Drug Administration: this compound is administered intraperitoneally at various doses (e.g., 30, 100, 150 mg/kg) at a predetermined pre-test time (e.g., 15 minutes) to establish a dose-response curve.

- Endpoint: The seizure is characterized by a momentary stun followed by forelimb clonus, twitching of the vibrissae, and a Straub tail. An animal not displaying this behavior is considered protected.

- Data Analysis: The ED₅₀ (median effective dose) and its 95% confidence interval are calculated using Probit analysis [1].

Maximal Electroshock (MES) Test

The MES test is a model of generalized tonic-clonic seizures.

- Seizure Induction: A suprathreshold electrical stimulus (50 mA, 60 Hz, for 0.2 seconds) is delivered via corneal electrodes.

- Drug Administration: As above.

- Endpoint: Absence of the hindlimb tonic extensor component is scored as protected [1].

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model of generalized myoclonic seizures.

- Seizure Induction: A convulsant dose of 85 mg/kg PTZ is administered subcutaneously. This dose induces a seizure in 97% of naive male CF-1 mice.

- Drug Administration: As above.

- Endpoint: Animals are observed for 30 minutes. The absence of a seizure (typically a clonic spasm lasting for a minimum of 5 seconds) is scored as protected [1].

Corneal Kindled Mouse Model

This model reflects chronic epilepsy and chemical kindling.

- Kindling Process: Mice are subjected to a twice-daily, low-level electrical stimulus (3 seconds, 3 mA) via corneal electrodes until they experience five consecutive stage 4 or 5 seizures (based on Racine's scale).

- Drug Testing: After kindling, this compound is administered prior to a stimulation.

- Endpoint: A seizure score of ≤ 5 is considered protected [1].

Rotarod Test for Minimal Motor Impairment

This test assesses potential sedative or neurotoxic effects.

- Procedure: Mice are placed on a rotating rod (e.g., fixed speed) for a 1-minute period.

- Endpoint: Mice that fall off the rod three times during the test period are considered to exhibit minimal motor impairment.

- Data Analysis: The median toxic dose (TD₅₀) is calculated. The Protective Index (PI) is then determined as TD₅₀ / ED₅₀ [1].

Summary of Quantitative Data from Mouse Models

The table below summarizes the quantitative efficacy and neurotoxicity data for this compound across the various mouse seizure models [1].

Table 1: In vivo Efficacy of this compound in Mouse Seizure Models

| Seizure Model | ED₅₀ (mg/kg) | 95% Confidence Interval (mg/kg) | Protective Index (PI) | Key Findings |

|---|---|---|---|---|

| 6-Hz (44 mA) | 66.2 | Not specified | 2.3 | Effective in a model of pharmacoresistant seizures |

| 6-Hz (32 mA) | 18.0 | Not specified | 8.4 | High efficacy at a lower stimulus intensity |

| Maximal Electroshock (MES) | 49.9 | 35.3 - 70.5 | 3.0 | Effective against tonic-clonic seizures |

| Subcutaneous PTZ (scPTZ) | 92.0 | 56.5 - 150.0 | 1.6 | Moderate efficacy against myoclonic seizures |

| Corneal Kindled Mouse | 30.5 | 21.5 - 43.2 | 5.0 | Effective in a chronic model of epilepsy |

| Rotarod (Neurotoxicity) | 153.0 | 117.0 - 200.0 | (Derived value) | Defines the safety margin (PI) |

Critical Notes for Researchers

- Strain and Sex Specificity: The provided data were obtained using male albino CF-1 mice. Results may vary with other strains or sexes.

- Formulation and Solubility: this compound has limited aqueous solubility. For in vivo studies, it was likely dissolved in a suitable vehicle like DMSO and then diluted in corn oil or a solution of SBE-β-CD in saline for administration [2].

- Therapeutic Window: The Protective Index (PI) is a critical metric. This compound shows a favorable PI in the 6-Hz (32 mA) and kindled models, but a narrower margin in the scPTZ model (PI = 1.6), indicating a closer overlap between efficacy and toxicity in that specific paradigm [1].

Conclusion

This compound is a promising antiseizure compound identified through an innovative multiorganism screening pipeline. Its well-defined GABAergic mechanism and demonstrated efficacy, particularly in the 6-Hz 44-mA model of pharmacoresistance, make it a valuable candidate for further research. The protocols and data outlined here provide a robust framework for scientists to independently validate and build upon these findings in the pursuit of new therapies for drug-resistant epilepsy.

References

Comprehensive Protocol for Chlorothymol Electrophysiology Studies in Brain Slices

Introduction & Significance

Epilepsy research faces a significant challenge as approximately one-third of patients do not respond to currently available medications, a condition termed pharmacoresistant epilepsy. [1] To address this pressing issue, novel approaches to antiseizure drug (ASD) discovery are urgently needed. Traditional rodent models used in epilepsy research are poorly suited for high-throughput compound screening due to ethical concerns, financial costs, and labor-intensive nature. [1] A innovative solution has emerged through a multiorganism pipeline that sequentially employs zebrafish, nematode worms, and finally brain slice electrophysiology to identify novel antiseizure compounds with translational potential. [1]

This pipeline identified chlorothymol (2-chloro-5-methylphenol) as a promising hit compound from a library of 1,690 compounds screened in a zebrafish pentylenetetrazol (PTZ) seizure model. [1] this compound demonstrated significant anticonvulsant efficacy not only in zebrafish but also in Caenorhabditis elegans nematodes. Subsequent investigation revealed that this compound potentiates GABAergic inhibition by targeting the GABAA receptor subunit LGC-37 in C. elegans, a mechanism that was conserved in mouse and human brain tissue. [1] The translational potential of this compound was confirmed when it exhibited notable efficacy in the 6-Hz 44-mA mouse model of pharmacoresistant seizures. [1] This application note provides detailed methodologies for studying this compound's mechanism of action using brain slice electrophysiology, a crucial technique for validating potential antiseizure drugs.

Chemical Properties & Pharmacological Profile of this compound

Chemical Identity & Basic Properties

Table 1: Chemical and pharmacological properties of this compound

| Property | Specification | Experimental Notes |

|---|---|---|

| Chemical Name | 2-Chloro-5-methylphenol | Preferred IUPAC name |

| Molecular Formula | C~7~H~7~ClO | Confirmed by mass spectrometry |

| Molecular Weight | 142.58 g/mol | - |

| Source | Johns Hopkins Clinical Compound Library (JHCCL) | Library version 1.0 [1] |

| Anticonvulsant Efficacy | Effective in zebrafish PTZ model, C. elegans, and mouse 6-Hz seizure models | [1] |

| Molecular Target | GABAA receptor subunit (LGC-37 in C. elegans) | Identified through genetic screen in C. elegans [1] |

| Mechanism of Action | Enhances tonic and phasic inhibition; reversible by bicuculline | Confirmed in mouse and human brain slices [1] |

Experimental Validation Across Models

The multiorganism approach employed in this compound's discovery provides compelling evidence for its conserved mechanism of action across species. Initial screening in zebrafish utilized the c-fos assay, where PTZ-induced expression of this immediate-early gene was prevented by this compound treatment. [1] In C. elegans, a chemical-genetic screen identified the molecular target as LGC-37, a worm GABAA receptor subunit. [1] This GABAergic mechanism was subsequently confirmed using electrophysiological recordings from mouse and human brain slices, where this compound enhanced both tonic and phasic inhibition. [1] This effect was specifically blocked by bicuculline, a competitive GABAA receptor antagonist, confirming target engagement. The final validation in mouse seizure models, including the 6-Hz psychomotor test at 44-mA current intensity—a model of therapy-resistant epilepsy—demonstrated this compound's in vivo efficacy. [1]

Comprehensive Brain Slice Preparation Protocol

Solutions Preparation

Table 2: Composition of solutions for brain slice electrophysiology

| Component | Cutting Solution (mM) | Recovery/Recording aCSF (mM) | Purpose & Notes |

|---|---|---|---|

| NaCl | - | 125 | Maintains osmotic balance and neuronal excitability |

| KCl | 2.5 | 2.5-3.5 | Baseline neuronal resting potential; may increase to 3.0-3.5 mM to enhance spontaneous activity [2] |

| NaHCO₃ | 25 | 25 | Buffer; must be bubbled with carbogen (95% O₂/5% CO₂) |

| NaH₂PO₄·H₂O | 1.25 | 1.25 | Buffer |

| CaCl₂·2H₂O | 0.5 | 2.5 (1.5 for astrocytes) | Low Ca²⁺ in cutting solution reduces excitotoxicity [2] |

| MgCl₂·6H₂O | 7 | 1.3 | High Mg²⁺ in cutting solution blocks NMDA receptors and reduces excitotoxicity [2] |

| D-Glucose | 20 | 10 | Energy source |

| Glycerol | 220 | - | Protects membranes during slicing; superior to sucrose for viability [2] |

| Ascorbic Acid | 0.4 | 0.4 | Antioxidant; reduces oxidative stress [2] |

Brain Dissection & Slice Preparation

Animal Preparation: The protocol typically uses C57BL/6 mice at postnatal day 18-24 or 25 days. [1] [2] All procedures must be approved by the relevant Institutional Animal Care and Use Committee. For human tissue studies, fresh brain tissue is obtained from the margin of resection during neurosurgery for conditions like brain tumors, with appropriate ethical approval and patient consent. [1]

Rapid Brain Extraction: Following euthanasia, decapitate using large scissors or a guillotine. Expose the skull midline with fine scissors, make a sagittal incision, and use curved forceps to carefully remove the skull. [3] Lift the brain gently with a curved spatula, sever the optic nerves and spinal cord, and transfer the brain into ice-cold cutting solution. The entire process should be completed within 60-90 seconds to minimize hypoxia. [3]

Tissue Sectioning: Prepare the vibratome by filling the surrounding tray with ice and water to maintain cold temperature. [3] Glue the brain tissue to the vibratome plate using cyanoacrylate adhesive. Section the tissue into 300-350 μm thick slices while submerged in ice-cold cutting solution. [4] Hippocampal and cortical regions are most commonly used for epilepsy studies. The use of specialized cutting solutions containing glycerol, low calcium, and high magnesium is crucial for minimizing excitotoxicity and preserving neuronal viability during the slicing process. [2]

Slice Recovery & Incubation: Immediately transfer slices to a "nest beaker" incubation chamber containing recovery aCSF maintained at 33-34°C and continuously bubbled with carbogen. [3] The "nest beaker" consists of a Petri dish with a nylon mesh base submerged in a beaker of oxygenated aCSF. [3] Incubate slices for 30-60 minutes at 33°C, then maintain at room temperature for at least another 30 minutes before recording. [4] This recovery period allows cellular repair and restoration of intrinsic electrophysiological properties.

Whole-Cell Patch Clamp Recording Protocol

Electrode Preparation & Approach

Pipette Fabrication: Use borosilicate glass capillaries with an internal filament. Employ a programmable pipette puller to create electrodes with tip diameters of 1-2 μm and resistance of 2-6 MΩ for optimal gigaseal formation. [5] The pipette shape can be optimized using a multi-stage pulling process: a long, narrow first stage provides clearance under the objective, while subsequent stages create the final tip taper. [5] Visually inspect pipettes under microscope (10X-40X objectives) to ensure proper shape and clean, unfouled tips. [5]

Intracellular Solutions:

- K-gluconate based solution (for current clamp): 135 mM K-gluconate, 0.5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM Na-GTP, 4 mM Na₂-phosphocreatine; pH 7.25 with KOH. [2] This solution preserves normal neuronal activity.

- CsCl-based solution (for voltage clamp GABAergic currents): 130 mM CsCl, 5 mM KCl, 0.5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM Na-GTP, 4 mM Na₂-phosphocreatine; pH 7.25 with CsOH. [2] Cs⁺ blocks K⁺ channels, improving voltage control.

- Filter all intracellular solutions through 0.2 μm filters before use and store in single-use aliquots at -80°C. [5]

Whole-Cell Access: Position the electrode using a micromanipulator while maintaining slight positive pressure. Upon contact with a neuron, release pressure and apply gentle suction to form a gigaseal (>1 GΩ resistance). [5] Compensate for tip potential, which is typically around -12 mV for K-gluconate based solutions. [5] After gigaseal formation, apply brief suction or zap to rupture the membrane patch and achieve whole-cell configuration. [4]

Recording Parameters for this compound Studies

Table 3: Electrophysiological recording parameters for this compound studies

| Recording Type | Holding Potential | Internal Solution | Drugs for Isolation | This compound Application |

|---|---|---|---|---|

| Tonic GABA Currents | -60 mV | CsCl-based | GABA transporter blockers | 10-100 μM, 5-10 min application |

| Phasic GABA Currents (sIPSCs/mIPSCs) | -70 mV | CsCl-based | DNQX (10 μM), AP5 (20 μM) for mIPSCs add TTX (1 μM) | 10-100 μM, 5-10 min application [1] |

| Action Potential Properties | Current clamp | K-gluconate based | None | 10-100 μM, 5-10 min application |

| Evoked IPSCs | -70 mV | CsCl-based | DNQX (10 μM), AP5 (20 μM) | 10-100 μM, 5-10 min application |

| Bicuculline Reversal | -70 mV | CsCl-based | This compound pre-application | Bicuculline (10-20 μM) co-application [1] |

Drug Application & Experimental Design

This compound Application

Prepare This compound stock solution in DMSO or ethanol, ensuring the final concentration of the vehicle does not exceed 0.1% (v/v), which should be confirmed to have no independent effects on electrophysiological parameters. Dilute to working concentrations (typically 10-100 μM based on efficacy in prior models) in recording aCSF immediately before application. [1] Apply this compound via bath perfusion at a consistent rate (typically 2-4 mL/min) for 5-10 minutes to ensure complete exchange in the recording chamber. For studies of GABAergic transmission, include glutamate receptor antagonists (DNQX 10 μM and AP5 20 μM) in the aCSF to isolate GABA-mediated currents. [2] To confirm specificity for GABAA receptors, apply the competitive antagonist bicuculline (10-20 μM) either after this compound application or in co-application experiments. [1]

Experimental Workflow & Quality Control

The following diagram illustrates the complete experimental workflow for studying this compound effects using brain slice electrophysiology:

Data Acquisition, Analysis & Troubleshooting

Data Acquisition Parameters

For tonic GABA currents, record at a holding potential of -60 mV in voltage-clamp mode using CsCl-based internal solution. Analyze the change in holding current and current variance following this compound application. For spontaneous IPSCs, record at -70 mV using CsCl-based internal solution with glutamate receptor antagonists (DNQX 10 μM and AP5 20 μM) present. Detect events using amplitude threshold crossing (typically 5-10 pA above baseline). For miniature IPSCs, add tetrodotoxin (TTX, 1 μM) to block action potential-dependent release. [2] Analyze frequency, amplitude, rise time, and decay kinetics of events before and after drug application. For current-clamp experiments investigating neuronal excitability, use K-gluconate based internal solution and examine changes in input resistance, action potential threshold, and firing frequency in response to depolarizing current injections.

Troubleshooting Common Issues

Table 4: Troubleshooting guide for this compound electrophysiology studies

| Problem | Potential Causes | Solutions |

|---|---|---|

| Poor slice viability | Slow dissection, improper solution temperature/pH, insufficient oxygenation | Optimize dissection speed (<90 sec), maintain ice-cold solutions, ensure continuous carbogen bubbling [3] |